

Ethyl 6-ethynylpicolinate: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Ethyl 6-ethynylpicolinate*

Cat. No.: *B1510287*

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An In-depth Exploration of the Synthesis, Properties, and Applications of a Versatile Building Block in Medicinal Chemistry.

Introduction

Ethyl 6-ethynylpicolinate is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a pyridine ring functionalized with both an ethyl ester and an ethynyl group, makes it a valuable and versatile building block for the synthesis of more complex molecules. The presence of the terminal alkyne provides a reactive handle for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, a powerful tool for creating diverse molecular libraries.^[1] This guide aims to provide a comprehensive overview of **Ethyl 6-ethynylpicolinate**, detailing its chemical and physical properties, established synthesis protocols, and its burgeoning applications in the development of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **Ethyl 6-ethynylpicolinate** is crucial for its effective use in research and development. The following table summarizes its key characteristics.

Property	Value	Source
CAS Number	1379302-65-4	[2] [3] [4] [5]
Molecular Formula	C ₁₀ H ₉ NO ₂	[2]
Molecular Weight	175.18 g/mol	[2]
Purity	≥95-98% (commercially available)	[2] [3]
Synonyms	2-Pyridinecarboxylic acid, 6-ethynyl-, ethyl ester	[2]
SMILES	C#CC1=NC(=CC=C1)C(=O)O CC	[2]
Topological Polar Surface Area (TPSA)	39.19 Å ²	[2]
logP	1.2396	[2]
Hydrogen Bond Acceptors	3	[2]
Hydrogen Bond Donors	0	[2]
Rotatable Bonds	2	[2]

Synthesis Protocols

The synthesis of **Ethyl 6-ethynylpicolinate** typically involves a multi-step process, starting from more readily available picolinic acid derivatives. A common synthetic route involves the introduction of the ethynyl group via a Sonogashira coupling reaction with a suitable alkyne source. While a specific, detailed, and publicly available peer-reviewed synthesis protocol for **Ethyl 6-ethynylpicolinate** is not readily found in the provided search results, a generalizable workflow can be inferred from standard organic chemistry principles and related transformations.

Generalized Synthesis Workflow

A plausible synthetic strategy would begin with a halogenated precursor, such as Ethyl 6-chloropicolinate or Ethyl 6-bromopicolinate.[\[6\]](#)[\[7\]](#) This precursor would then undergo a

palladium-catalyzed cross-coupling reaction with a protected or terminal alkyne.

Step 1: Esterification of Picolinic Acid

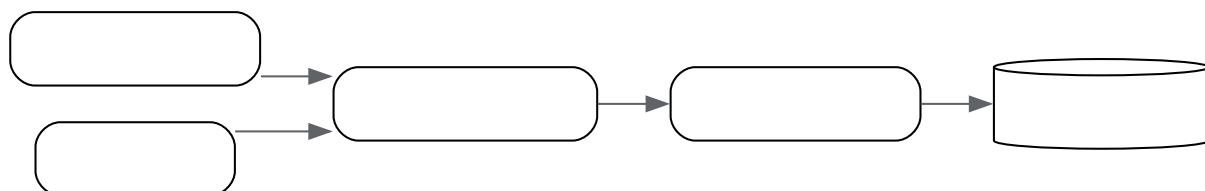
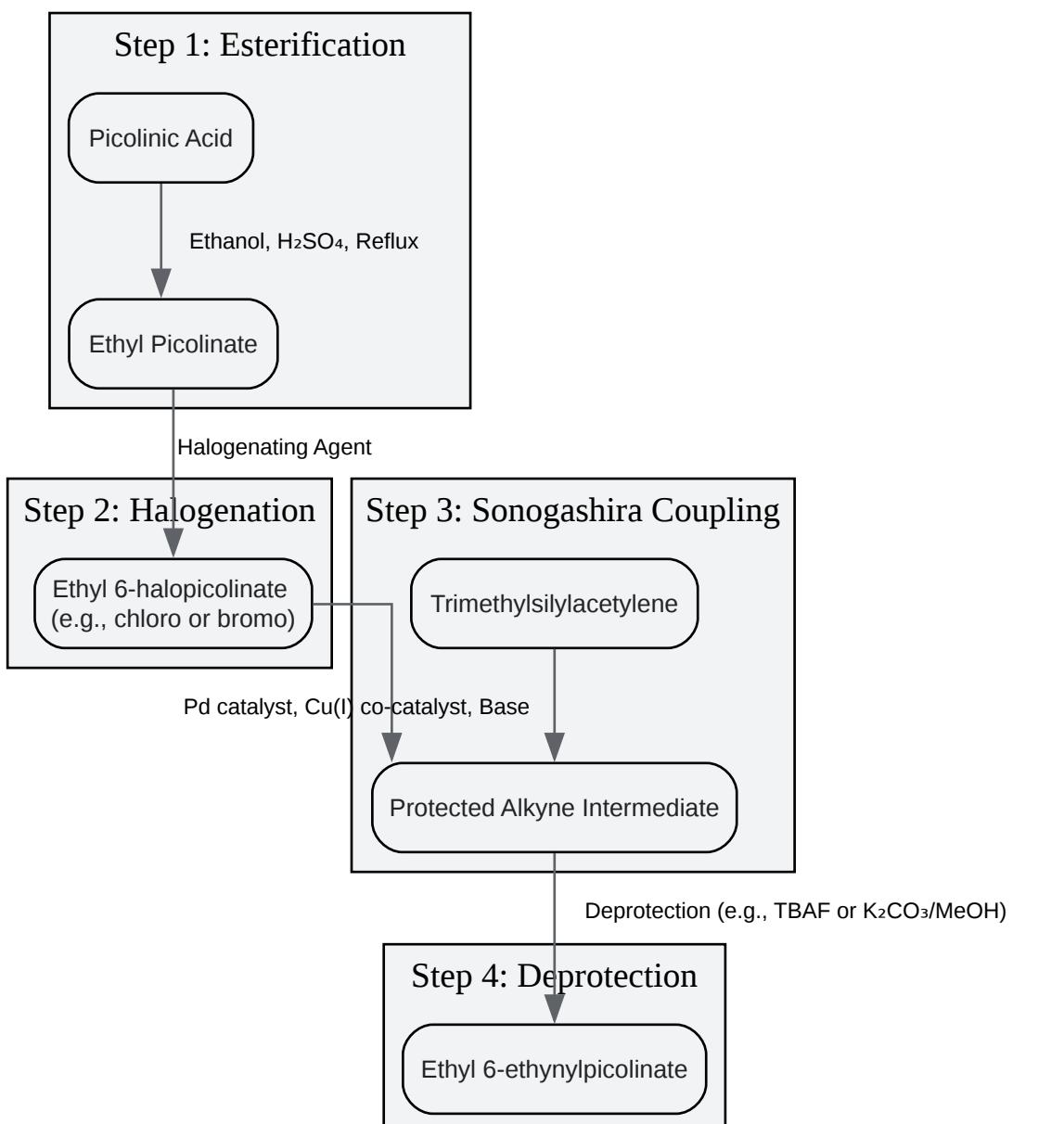
The synthesis often commences with the esterification of picolinic acid to yield ethyl picolinate. This is a standard reaction where picolinic acid is refluxed with anhydrous ethanol in the presence of a strong acid catalyst like sulfuric acid.[\[8\]](#)

Step 2: Halogenation of the Pyridine Ring

The next step would involve the selective halogenation of the pyridine ring at the 6-position to produce a precursor like Ethyl 6-chloropicolinate or Ethyl 6-bromopicolinate.[\[6\]](#)[\[7\]](#)

Step 3: Sonogashira Coupling

The crucial introduction of the ethynyl group is achieved through a Sonogashira coupling. This reaction involves the coupling of the halogenated ethyl picolinate with a suitable alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The trimethylsilyl group serves as a protecting group for the terminal alkyne and can be subsequently removed under mild conditions to yield the desired **Ethyl 6-ethynylpicolinate**.

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